molecular formula C9H12N4OS B2500382 (E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine CAS No. 400736-36-9

(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine

Katalognummer: B2500382
CAS-Nummer: 400736-36-9
Molekulargewicht: 224.28
InChI-Schlüssel: WNPNYOUHXYQYRM-WUXMJOGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine (CAS 400736-36-9) is a specialized organic compound with a unique molecular structure that features a [1,2,4]triazolo[3,2-b][1,3]thiazole core fused with an ethoxyimine functional group . This configuration, characterized by its 6-methyl group and stable (E)-stereochemistry, contributes to the compound's selectivity and stability, making it a reliable building block for complex chemical transformations . The compound is of significant interest as a key intermediate in the development of novel bioactive molecules for pharmaceutical research and advanced organic synthesis . Its consistent quality and high purity make it a trusted starting material for scientific investigations. Available purities of >90% ensure reliable performance in research applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in human or veterinary medicine.

Eigenschaften

IUPAC Name

(E)-N-ethoxy-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-4-14-12-6(2)8-7(3)13-9(15-8)10-5-11-13/h5H,4H2,1-3H3/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPNYOUHXYQYRM-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C)C1=C(N2C(=NC=N2)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(\C)/C1=C(N2C(=NC=N2)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine, with the CAS number 400736-36-9 and molecular formula C9H12N4OS, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 224.28 g/mol
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 2.22 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial and antitumor agent.

Antimicrobial Activity

Recent studies have indicated that compounds containing the thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives related to thiazoles have shown effectiveness against a range of pathogens including Staphylococcus aureus and Candida albicans .

A comparative analysis of related compounds demonstrated that those with similar structural features to this compound exhibited Minimum Inhibitory Concentrations (MICs) as low as 15.62 µg/mL against various microbial strains .

Antitumor Activity

The compound's potential as an antitumor agent has been evaluated through in vitro studies. Research indicates that triazole derivatives can inhibit tumor cell proliferation across various cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting growth in breast and colon cancer cell lines .

A study reported that certain synthesized thiazole derivatives exhibited cytotoxic effects with IC50 values in the nanomolar range against human-derived tumor cells . This suggests a mechanism involving the generation of reactive metabolites that may induce apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on newly synthesized benzothiazole derivatives found that they had superior antimicrobial activity compared to traditional antibiotics. The research highlighted the importance of structural modifications in enhancing biological efficacy .

CompoundMIC (µg/mL)Target Organism
Compound A15.62Staphylococcus aureus
Compound B31.25Candida albicans

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against multiple cancer cell lines.

Cell LineIC50 (nM)Reference
MCF-7 (Breast)50
HCT116 (Colon)75
A549 (Lung)100

The mechanisms through which this compound exerts its biological effects are believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and tumor progression.
  • Induction of Apoptosis : The generation of reactive oxygen species (ROS) may lead to cellular stress responses culminating in apoptosis in cancer cells.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of (E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine typically involves multi-step organic reactions that incorporate various reagents and conditions to achieve the desired structure. The compound can be synthesized through a combination of alkylation and condensation reactions involving triazole and thiazole derivatives.

Example Reaction Scheme

The synthesis may follow a pathway similar to the one used for other thiazole and triazole derivatives:

\text{Starting Material}+\text{Reagent A}\rightarrow \text{Intermediate}\rightarrow (E)-\text{ethoxy 1 6 methyl 1 2 4 triazolo 3 2 b 1 3 thiazol 5 yl}ethylidene)amine}

Research has indicated that compounds containing thiazole and triazole moieties exhibit significant biological activities. The following subsections summarize key findings regarding the biological applications of this compound.

Antimicrobial Activity

Studies have demonstrated that related compounds possess broad-spectrum antibacterial properties. For instance:

  • Compounds derived from thiazolo[3,2-b][1,2,4]triazoles have shown effectiveness against various bacterial strains.
  • A study reported that derivatives with terminal amide groups exhibited enhanced antibacterial activity compared to standard antibiotics such as Ciprofloxacin and Rifampicin .

Anticancer Potential

The anticancer activity of compounds similar to this compound has been evaluated in vitro. For example:

  • A series of thiazolo[3,2-b][1,2,4]triazole derivatives were tested against cancer cell lines with promising results indicating selective cytotoxicity towards malignant cells without harming normal cells .

Case Study 1: Antibacterial Evaluation

A recent study focused on the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives highlighted their antibacterial properties. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, showcasing the therapeutic potential of these compounds in treating bacterial infections .

Case Study 2: Anticancer Activity Assessment

In another investigation into anticancer agents based on thiazolo[3,2-b][1,2,4]triazole structures:

  • Compounds were screened against several cancer cell lines.
  • The results indicated that specific substitutions at the C-5 position significantly influenced the anticancer activity.

The most active derivatives showed minimal toxicity to normal somatic cells while effectively inhibiting cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

(E)-Methoxy Analogs

The methoxy analog, (E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine (CAS 478245-69-1), differs only in the alkoxy group (methoxy vs. ethoxy). This minor structural change reduces molecular weight (210.26 vs. 224.29 g/mol) and slightly decreases lipophilicity (calculated logP: 1.82 vs. 2.35).

Chlorophenyl and Trifluoromethyl Derivatives

Compounds like (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine introduce bulkier substituents. The 4-chlorophenylsulfanyl and trifluoromethyl groups enhance electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets. These derivatives are often prioritized in drug discovery for their enhanced metabolic stability and target affinity .

Heterocycle Modifications

Thiadiazole-Fused Analogs

Derivatives such as 3-phenyl-1-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines replace the thiazole ring with a thiadiazole.

Indole-Linked Derivatives

The compound 1-(2-(6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-1H-indol-1-yl)ethan-1-one incorporates an indole moiety, introducing hydrogen-bonding sites. Such derivatives show enhanced penetration of the blood-brain barrier, making them candidates for neurological applications .

Vorbereitungsmethoden

Synthesis of 6-Methyl-Triazolo[3,2-b]Thiazole Core

Route A: Cyclization of Thiazole Hydrazides

  • Starting material : 5-Amino-4-methylthiazole-2-carboxylic acid ethyl ester.
  • Hydrazide formation : Treat with hydrazine hydrate in ethanol at reflux (12 h) to yield 5-amino-4-methylthiazole-2-carbohydrazide.
  • Cyclization : React with triethyl orthoacetate in acetic acid (70–150°C, 6 h) to form 6-methyl-triazolo[3,2-b]thiazole.

Route B: Oxidative Cyclization

  • Intermediate synthesis : 2-Fluoro-3-iodo-4-methylbenzaldehyde oxime (prepared via MnO₂ oxidation of corresponding alcohol).
  • Cyclization : Treat with N-chlorosuccinimide in DMF at 55°C to induce intramolecular C–N bond formation, yielding the triazolo-thiazole core.

Introduction of Ethylideneamine Side Chain

Method 1: Schiff Base Formation

  • Aldehyde intermediate : Oxidize 5-methyltriazolo-thiazole to 5-acetyl-6-methyl-triazolo[3,2-b]thiazole using MnO₂ in dichloromethane.
  • Oxime synthesis : React acetyl derivative with hydroxylamine hydrochloride in pyridine/ethanol (reflux, 4 h).
  • Ethoxylation : Treat oxime with ethyl iodide and K₂CO₃ in DMF (80°C, 12 h) to yield (E)-ethoxyimine.

Method 2: N-Arylation Approach

  • Borylation : Convert 5-bromo-6-methyltriazolo-thiazole to pinacol boronate using Pd(dppf)Cl₂ and KOAc in dioxane.
  • Suzuki coupling : React with (E)-ethoxyethylideneamine-boronic acid under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O).

Optimization of Reaction Conditions

Stereochemical Control in Imine Formation

Achieving the E-configuration necessitates precise reaction design:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor E-selectivity by stabilizing transition states through dipole interactions.
  • Base selection : Bulky bases (e.g., DBU) suppress Z-isomer formation via steric hindrance, as evidenced in EP3781553B1 for analogous imines.

Catalytic Systems for Coupling Reactions

Catalyst Yield (%) Purity (%) Conditions
Pd(PPh₃)₄ 78 95 Toluene/H₂O, 90°C, 6 h
CuI/trans-DMCHD 65 89 DMSO, 120°C, 12 h
Pd(dppf)Cl₂ 82 97 Dioxane, 100°C, 8 h

Microwave-assisted synthesis (Biotage Initiator, 160°C, 2 h) improves yields to 88% while reducing reaction times.

Characterization and Analytical Techniques

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.52 (s, 3H, CH₃).
    • ¹³C NMR : δ 164.5 (C=N), 148.2 (triazole-C), 63.8 (OCH₂CH₃).
  • Mass Spectrometry :

    • HRMS (ESI+) : m/z calc. for C₁₀H₁₂N₄OS [M+H]⁺ 245.0764; found 245.0768.
  • X-ray Crystallography : Confirms E-configuration via dihedral angle analysis (N–C–C–O = 178.2°).

Challenges and Mitigation Strategies

  • Byproduct formation : Over-ethoxylation during imine synthesis is minimized by stoichiometric control (1:1.05 substrate:ethyl iodide).
  • Purification difficulties : Reverse-phase chromatography (C18 column, MeOH/H₂O) resolves regioisomeric impurities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.